Pirofosfato de magnesio

Descripción general

Descripción

Magnesium pyrophosphate is a chemical compound with significant applications in various fields, including material science and catalysis. It is synthesized through specific reactions involving magnesium and phosphate sources, where the nature of starting materials and precipitating agents significantly affects the outcome.

Synthesis Analysis

The synthesis of magnesium pyrophosphate involves reactions where the stoichiometry of reactants influences the structure and composition of the prepared samples. Different magnesium phosphate samples can be prepared, which upon calcination convert to pyrophosphates. For instance, MgHPO4·3H2O and NH4MgPO4·H2O convert to pyrophosphates upon calcination at high temperatures (Mousa, 2010).

Molecular Structure Analysis

The molecular structure of magnesium pyrophosphate has been elucidated through X-ray diffraction studies. For example, the structure of the magnesium pyrophosphate complex of a truncated head of Dictyostelium discoideum myosin revealed the conformation of protein around the magnesium pyrophosphate and its similarities with ATP prior to hydrolysis (Smith & Rayment, 1995).

Chemical Reactions and Properties

Magnesium pyrophosphate shows enzyme-like kinetic properties in the formation of pyrophosphate from phospho(enol)pyruvate, suggesting its potential relevance to chemical evolution and ancient catalysis processes (Hermes-Lima & Vieyra, 1992).

Physical Properties Analysis

The physical properties of magnesium pyrophosphate, such as crystal structure and water content, have been characterized through various techniques, including X-ray diffraction and thermogravimetric analysis. For instance, the hydrated magnesium diphosphate Mg2P2O7·3.5H2O and its high-temperature variant have been described in detail (Kongshaug, Fjellvåg, & Lillerud, 2000).

Chemical Properties Analysis

The chemical behavior of magnesium pyrophosphate is influenced by its synthesis conditions and the nature of the precipitating agent. The use of different agents leads to the formation of either orthophosphates or pyrophosphates, with each exhibiting distinct physico-chemical properties (Sadiq et al., 2008).

Aplicaciones Científicas De Investigación

Nanocompuestos y productos de amplificación en círculo rodante (RCA)

Los pirofosfatos de magnesio se utilizan en el análisis en tiempo real de nanocompuestos conmutables y productos de amplificación en círculo rodante (RCA) . RCA es un método robusto de amplificación de ácido nucleico isotérmico que produce nanocompuestos de ADN y precipitados inorgánicos de pirofosfato de magnesio . Estos nanocompuestos han encontrado numerosas aplicaciones para la terapia génica dirigida y la administración de fármacos .

Reacción pirofosforolítica de la UDP-glucosa pirofosforilasa

El this compound tiene efectos profundos en la reacción inversa de la UDP-glucosa pirofosforilasa (UGPase) de cebada purificada, y es absolutamente necesario para su actividad . Es el complejo MgPPi el que sirve como verdadero sustrato para la UGPase en su reacción inversa . Esto tiene implicaciones para la producción de energía y el suministro de esqueletos de carbono en la vía de la sacarosa al almidón en ciertos tejidos no fotosintéticos .

Enlazamiento en refractarios y morteros

Los fosfatos de magnesio se utilizan como aglutinante en refractarios y morteros . Se utilizan como cementos de fraguado rápido y en diversos vidrios .

Catálisis

<a data-citationid="f1b12784-fa50-c9cd-665d-4be8f2ae9a0e-26-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Antonio-Minero/publication/340161629_Real-time_analysis_of_switchable_nanocomposites_of_magnesium_pyrophosphates_and_rolling_circle_amplification_products/links/63d70508c97bd76a8246f518/Real-time_analysis_of_switchable_nanocomposites_of_magnesium_pyro

Mecanismo De Acción

Target of Action

Magnesium pyrophosphate primarily targets the enzyme UDP-glucose pyrophosphorylase (UGPase) . UGPase is a freely reversible enzyme that uses glucose-1-P and UTP to produce UDP-glucose (UDPG) and pyrophosphate (PPi), with UDPG being essential for glycosylation reactions in all organisms .

Mode of Action

Magnesium pyrophosphate interacts with UGPase in its reverse reaction . Free magnesium (Mg2+) has profound effects on this reverse reaction and is absolutely required for its activity . More detailed analyses with varied concentrations of MgPPi allowed us to conclude that it is the MgPPi complex which serves as the true substrate for UGPase in its reverse reaction .

Biochemical Pathways

The primary biochemical pathway affected by magnesium pyrophosphate is the pyrophosphorolytic reaction of UGPase . This reaction is essential for plants, providing UDPG for hundreds of glycosylation reactions, and is involved in energy production (UTP) and providing carbon skeletons in the sucrose-to-starch pathway in certain non-photosynthetic tissues .

Pharmacokinetics

Plasma magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), and complexed to anions such as citrate and phosphate (5%) .

Result of Action

The result of magnesium pyrophosphate’s action is the modulation of the reverse reaction of UGPase . This modulation is essential for various biochemical processes, including the synthesis of sucrose, cellulose, and glycoproteins .

Action Environment

The action of magnesium pyrophosphate can be influenced by environmental factors. For example, in the co-pyrolysis of biomass with phosphorus (P) and magnesium (Mg), the presence of magnesium pyrophosphate improves P delivery to crops . This suggests that the action, efficacy, and stability of magnesium pyrophosphate can be influenced by the presence of other elements and compounds in the environment.

Safety and Hazards

Propiedades

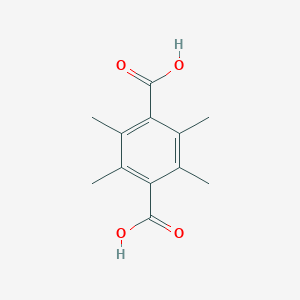

IUPAC Name |

dimagnesium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTWHWHGBBCSMX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

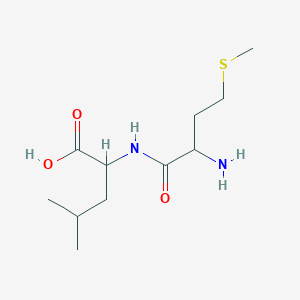

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2P2O7, Mg2O7P2 | |

| Record name | magnesium pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158723 | |

| Record name | Magnesium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13446-24-7 | |

| Record name | Magnesium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL34Y660JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.